N-(4-methylbenzyl)isonicotinamide
Description
N-(4-methylbenzyl)isonicotinamide is a synthetic amide derivative combining an isonicotinic acid moiety with a 4-methylbenzyl group. Its synthesis involves coupling isonicotinoyl chloride with 4-methylbenzylamine under standard amidation conditions, followed by purification via column chromatography (petroleum ether/ethyl acetate, 1:1), yielding a pale yellow solid in 75% efficiency .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
SGDTYNBNLNOSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 4-methylbenzylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of N-(4-methylbenzyl)pyridine-4-carboxylic acid.
Reduction: Formation of N-(4-methylbenzyl)pyridine-4-amine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N-(4-methylbenzyl)isonicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Spectral Characteristics :
- 1H NMR (DMSO-d6, 400 MHz): δ 9.29–9.26 (m, 1H, CONH), 8.73–8.72 (m, 2H, pyridine-H), 7.79–7.78 (m, 2H, pyridine-H), 7.21 (d, J = 8.0 Hz, 2H, benzyl-H), 7.14–7.13 (m, 2H, benzyl-H), 4.45–4.44 (m, 2H, CH2), 2.27 (s, 3H, CH3) .
- 13C NMR (DMSO-d6, 100 MHz): δ 164.7 (C=O), 150.3, 141.4, 136.1, 136.0 (aromatic carbons), 42.5 (CH2), 20.7 (CH3) .
Comparison with Structural Analogs
Positional Isomer: N-(3-methylbenzyl)isonicotinamide
The meta-methyl analog, N-(3-methylbenzyl)isonicotinamide, differs in the substitution position of the methyl group on the benzyl ring.
- Electronic Effects : The meta-methyl group disrupts aromatic symmetry, altering electron density distribution. This may deshield adjacent protons, shifting NMR signals compared to the para isomer.
Table 1: Comparative Overview of Isonicotinamide Derivatives
Substituent Variations in Benzyl Groups
Evidence from related compounds, such as S-(4-methylbenzyl)-L-cysteine (MbzlC) and S-(4-methoxybenzyl)-L-cysteine (MeObzlC) , highlights broader trends in substituent effects:
- Electron-Donating Groups : Methoxy substituents (e.g., MeObzlC) increase electron density, enhancing resonance stabilization compared to methyl groups.
- Steric Bulk : Larger substituents (e.g., tert-butoxycarbonyl in BocK ) may impede molecular packing, affecting crystallinity—a factor critical in X-ray structure determination (e.g., via SHELX software ).
Research Findings and Implications
- Synthetic Efficiency : The para-methyl derivative’s higher yield (75%) suggests favorable reaction kinetics, possibly due to reduced steric interference during amide bond formation .
- Structural Applications : Para-substituted derivatives are preferable in crystallography due to their symmetry, aligning with SHELX’s efficacy in refining high-symmetry structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
